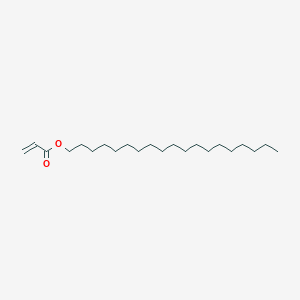
Nonadecyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadecyl prop-2-enoate is an ester derived from the reaction between nonadecanol and acrylic acid. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties. This compound is characterized by its long nonadecyl chain, which imparts hydrophobic properties, making it useful in applications requiring water resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecyl prop-2-enoate can be synthesized through the esterification of nonadecanol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where nonadecanol and acrylic acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Nonadecyl prop-2-enoate undergoes various chemical reactions typical of acrylates, including:
Polymerization: The vinyl group in the acrylate moiety can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nonadecanol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or thiols can add across the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the co-monomers used.
Hydrolysis: Nonadecanol and acrylic acid.
Addition Reactions: Haloalkanes or thioethers, depending on the reagents used.
Scientific Research Applications
Nonadecyl prop-2-enoate has found applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Investigated for its potential use in creating biocompatible coatings and materials.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of adhesives, coatings, and sealants that require water resistance.
Mechanism of Action
The mechanism of action of nonadecyl prop-2-enoate primarily involves its ability to undergo polymerization and form hydrophobic polymers. The long nonadecyl chain provides hydrophobicity, while the acrylate group allows for polymerization. In biological systems, its hydrophobic nature can be leveraged to create barriers or coatings that prevent water penetration.
Comparison with Similar Compounds
Similar Compounds
Methyl prop-2-enoate: A smaller ester with similar reactivity but less hydrophobicity due to the shorter alkyl chain.
Ethyl prop-2-enoate: Similar to methyl prop-2-enoate but with a slightly longer alkyl chain, offering marginally increased hydrophobicity.
Butyl prop-2-enoate: Offers better hydrophobic properties compared to methyl and ethyl esters but still less than nonadecyl prop-2-enoate.
Uniqueness
This compound stands out due to its long nonadecyl chain, which imparts significant hydrophobic properties, making it particularly useful in applications requiring water resistance. Its ability to form polymers with unique properties further enhances its versatility in various scientific and industrial applications.
Properties
CAS No. |
143689-78-5 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
nonadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3 |
InChI Key |
VABATIYWCXGQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















